molecular formula C7H11NO2 B13834051 4-methyl-2-propan-2-yl-4H-1,3-oxazol-5-one

4-methyl-2-propan-2-yl-4H-1,3-oxazol-5-one

Cat. No.: B13834051
M. Wt: 141.17 g/mol
InChI Key: AOEJQTQEBQGHRF-UHFFFAOYSA-N
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Description

4-methyl-2-propan-2-yl-4H-1,3-oxazol-5-one is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-propan-2-yl-4H-1,3-oxazol-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-amino-2-methylpropan-1-ol with acetic anhydride can lead to the formation of the desired oxazole ring . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-propan-2-yl-4H-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted oxazoles.

Scientific Research Applications

4-methyl-2-propan-2-yl-4H-1,3-oxazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-propan-2-yl-4H-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-propan-2-ylidene-1,3-oxazol-5-one
  • 4-propan-2-yl-4H-1,3-oxazol-5-one

Uniqueness

4-methyl-2-propan-2-yl-4H-1,3-oxazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

4-methyl-2-propan-2-yl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C7H11NO2/c1-4(2)6-8-5(3)7(9)10-6/h4-5H,1-3H3

InChI Key

AOEJQTQEBQGHRF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(=N1)C(C)C

Origin of Product

United States

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